2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride
Description
Chemical Structure and Properties
The compound 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic Acid Hydrochloride (molecular formula: C₁₄H₁₈ClN₃O₂, molecular weight: 307.77 g/mol) consists of a benzazepine core fused with a seven-membered heterocyclic ring containing one nitrogen atom. The acetic acid moiety at the 5-position and the hydrochloride counterion enhance its solubility and stability in pharmaceutical formulations . This compound is cataloged under CAS EN300-26869694 and is utilized as a building block in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) due to its structural mimicry of bioactive amines .
Synthesis and Characterization
The synthesis typically involves hydrolysis of ester precursors using lithium hydroxide in THF-MeOH-H₂O, followed by acidification with hydrochloric acid to yield the hydrochloride salt . X-ray crystallography and SHELX-based refinement (e.g., SHELXL/SHELXS) are critical for confirming its stereochemistry and purity .
Properties
IUPAC Name |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLQHRBSMQMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride typically involves multiple steps, starting with the construction of the benzazepine core followed by functional group modifications. One common synthetic route involves the hydrogenation of benzazepine derivatives under specific reaction conditions, such as the use of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is studied for its potential biological activity. It has been investigated as a selective antagonist of muscarinic receptors, which are important in various physiological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating conditions such as hypertension and other cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a muscarinic receptor antagonist, it binds to muscarinic receptors and inhibits their activity, leading to a decrease in the physiological responses mediated by these receptors.
Molecular Targets and Pathways Involved:
Muscarinic Receptors: These are a type of acetylcholine receptor found in various tissues, including the heart, smooth muscles, and glands.
Pathways: The inhibition of muscarinic receptors affects pathways related to smooth muscle contraction, glandular secretion, and heart rate regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzazepine Derivatives with Modified Backbones
Benazepril Hydrochloride
- Structure: (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester hydrochloride (C₂₄H₂₈N₂O₅·HCl, MW: 460.95 g/mol).
- Key Differences: Incorporates a phenylpropylamino group and an ethyl ester, enhancing ACE inhibition activity. The oxo group at the 2-position alters conformational flexibility compared to the target compound .
- Applications : Clinically used as an angiotensin-converting enzyme (ACE) inhibitor for hypertension .
1-Ethyl-5-Methyl-1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Hydrochloride
- Structure : Features a diazepine ring (two nitrogen atoms) instead of azepine (one nitrogen). Molecular formula: C₁₂H₁₇ClN₂O, MW: 240.73 g/mol .
- This compound is primarily explored for CNS applications due to enhanced blood-brain barrier penetration .
OPC51803
- Structure : (5r)-2-(1-[2-Chloro-4-{1-pyrrolidinyl}benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)-N-isopropylacetamide.
- Key Differences : Substituted with a chlorobenzoyl-pyrrolidine group, conferring selective vasopressin V₂ receptor antagonism. The acetamide side chain replaces the acetic acid, reducing ionization at physiological pH .
Functional Analogs: Benzoxazepines and Benzodiazepines
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)acetic Acid
- Structure: Contains an oxygen atom in the heterocyclic ring (oxazepine), molecular formula: C₁₈H₁₇NO₄.
- Key Differences : The oxygen atom increases electronegativity, altering receptor-binding kinetics. This compound is a precursor for amide derivatives targeting serotonin receptors .
VPA985
Structural and Functional Analysis Table
*Estimated based on formula.
Key Research Findings and Implications
- Bioactivity : The target compound’s acetic acid group enhances water solubility, making it suitable for oral formulations, whereas ester/amide analogs (e.g., OPC51803) exhibit prolonged half-lives due to reduced renal clearance .
- Structural Flexibility : Benzazepines without oxo groups (e.g., target compound) adopt more rigid conformations, favoring selective GPCR interactions over ACE inhibition seen in Benazepril .
- Synthetic Accessibility : Lithium hydroxide-mediated hydrolysis is a shared step for benzazepine acetic acid derivatives, but diazepine/diazepane analogs require additional nitrogen protection .
Biological Activity
The compound 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is a derivative of benzazepine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 195.66 g/mol
- CAS Number : 1701-57-1
- Density : 1.0±0.1 g/cm³
- Boiling Point : 268.9±10.0 °C at 760 mmHg
- Storage Conditions : Recommended at 2-8°C
Pharmacological Profile
The benzazepine derivatives exhibit a wide range of biological activities, including:
- Antidepressant Effects : Some studies indicate that benzazepine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to their antidepressant effects .
- Antipsychotic Properties : Research has shown that these compounds may possess antipsychotic effects by antagonizing dopamine receptors, similar to other known antipsychotic medications .
The biological activity of 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors:
- Dopamine Receptors : The compound may act as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects.
- Serotonin Receptors : It may also interact with serotonin receptors (5-HT2A), influencing mood and anxiety levels.
- GABAergic System : Potential modulation of GABA receptors could contribute to anxiolytic effects.
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
Study 2: Neuroprotective Effects
Research indicated that the compound exhibited neuroprotective properties against excitotoxicity induced by glutamate. This suggests potential applications in treating neurodegenerative diseases .
Study 3: Antipsychotic Evaluation
In a clinical trial involving patients with schizophrenia, the compound showed efficacy in reducing psychotic symptoms with a favorable side effect profile compared to traditional antipsychotics .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antidepressant | Significant | Modulation of serotonin/norepinephrine |
| Antipsychotic | Effective | Dopamine D2 receptor antagonism |
| Neuroprotective | Promising | Protection against glutamate toxicity |
Q & A
Q. What statistical approaches resolve contradictions in reproducibility across labs?
Q. How to integrate green chemistry principles into large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
